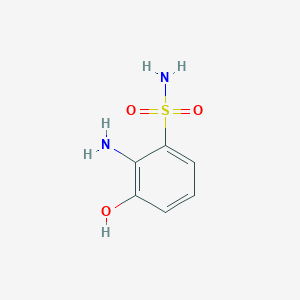

2-Amino-3-hydroxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-hydroxybenzenesulfonamide is a compound with the CAS Number: 847229-81-6 . It has a molecular weight of 188.21 . The compound is a powder at room temperature .

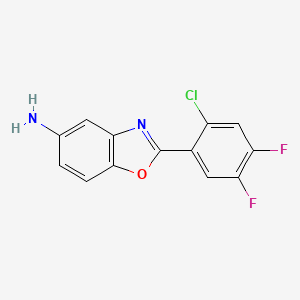

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3-hydroxybenzenesulfonamide . The InChI code for this compound is 1S/C6H8N2O3S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) .Physical And Chemical Properties Analysis

2-Amino-3-hydroxybenzenesulfonamide is a powder at room temperature . The compound is stable at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

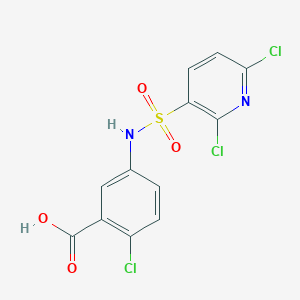

Studies have shown the synthesis of various novel compounds using 2-Amino-3-hydroxybenzenesulfonamide derivatives. For example, research by Suzue and Irikura (1968) led to the synthesis of 2-hydroxybenzenesulfonamides and related compounds (Suzue & Irikura, 1968). Additionally, Chern et al. (1990) explored reactions of 2-aminobenzenesulfonamide with chloroalkyl isocyanates, leading to a range of sulfonamides (Chern et al., 1990).

Antitumor Applications

Owa et al. (2002) investigated sulfonamide-focused libraries for antitumor properties. They identified compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) as potent cell cycle inhibitors, advancing to clinical trials (Owa et al., 2002).

Carbonic Anhydrase Inhibition

Research by Pala et al. (2014) focused on the synthesis of novel benzene- and tetrafluorobenzenesulfonamide derivatives via click chemistry. These compounds were identified as inhibitors of various carbonic anhydrase isoforms, particularly those associated with tumors (Pala et al., 2014).

Synthesis and Characterization of Proton Transfer Salts

İlkimen and Yenikaya (2022) synthesized and characterized proton transfer salts of 2-aminobenzothiazole derivatives, providing insights into the structural properties of these compounds (İlkimen & Yenikaya, 2022).

Antimicrobial Study

Vanparia et al. (2010) conducted an antimicrobial study of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates, showing significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).

Mecanismo De Acción

Sulfonamides, which include 2-Amino-3-hydroxybenzenesulfonamide, exhibit a range of pharmacological activities. They function as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Propiedades

IUPAC Name |

2-amino-3-hydroxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLRYPLDOJHXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2667526.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2667527.png)

![N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2667529.png)

![4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2667532.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2667534.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2667545.png)

![1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2667549.png)